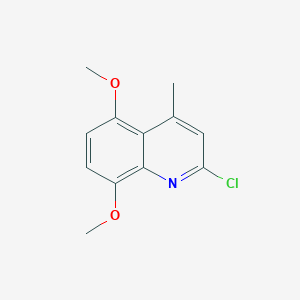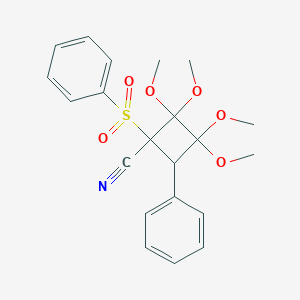
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in scientific research. TMB-4 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have antioxidant properties and to be able to modulate the activity of various enzymes and proteins involved in cellular signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is a synthetic compound that has been studied for its potential applications in scientific research. Its mechanism of action is not fully understood, but it has been found to have a variety of biochemical and physiological effects. Future research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile may lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile involves several steps, including the reaction of benzenesulfonyl chloride with 2,2,3,3-tetramethoxy-4-phenylcyclobutanone to form an intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile can protect neurons from damage caused by oxidative stress and other forms of cellular damage.
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have anti-inflammatory effects in a variety of cell and animal models.
Eigenschaften
CAS-Nummer |
56069-44-4 |
|---|---|
Produktname |
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile |
Molekularformel |
C21H23NO6S |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C21H23NO6S/c1-25-20(26-2)18(16-11-7-5-8-12-16)19(15-22,21(20,27-3)28-4)29(23,24)17-13-9-6-10-14-17/h5-14,18H,1-4H3 |
InChI-Schlüssel |
MOWLZXOQWIAMHZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Andere CAS-Nummern |
56069-44-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



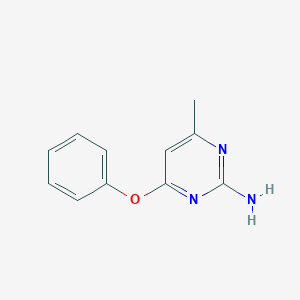






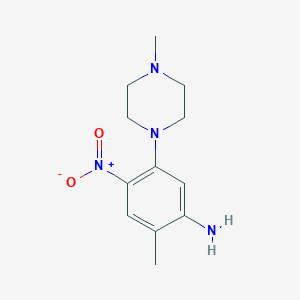
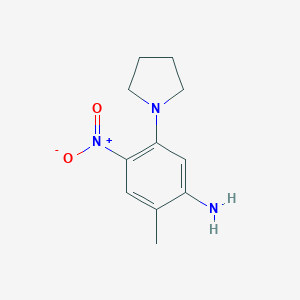
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)



